molecular formula C11H20N2O3 B2520297 tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate CAS No. 479090-77-2

tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate

Cat. No.: B2520297
CAS No.: 479090-77-2
M. Wt: 228.292
InChI Key: DXQODYVKRDPTKR-UHFFFAOYSA-N
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Description

tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate is a high-purity heterocyclic building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a fused furo[2,3-c]pyrrolidine system, a privileged scaffold found in a range of biologically active molecules and complex natural products. Its primary research value lies in its role as a synthetic intermediate for the construction of nitrogen- and oxygen-containing heterobicyclic structures . These structures are core motifs in various classes of alkaloids, making this carbamate a vital precursor in the asymmetric synthesis of necine alkaloids and related frameworks . The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances the compound's stability and provides a handle for selective deprotection under mild acidic conditions, enabling its seamless integration into multi-step synthetic sequences. Researchers utilize this building block to access pharmaceutically relevant structures, including pyrrolizidine and indole alkaloids, which are investigated for their diverse biological activities . The compound is offered as a solid powder and should be stored at room temperature. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

tert-butyl N-(3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-6-15-9-5-12-4-7(8)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQODYVKRDPTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate typically involves the reaction of hexahydro-2H-furo[2,3-c]pyrrole with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate

Structure : This compound features a 2,3-dihydrobenzofuran ring fused to a methoxy-substituted benzene, with a carbamate group at the 3-position.
Key Differences :

  • Aromaticity : The dihydrobenzofuran system is partially aromatic, enabling π-π stacking interactions, unlike the fully saturated hexahydrofuropyrrole core of the main compound.
  • Polarity : The methoxy group increases polarity, likely enhancing aqueous solubility compared to the main compound.

tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate

Structure : A spirocyclic system combining a six-membered oxazine and a five-membered diazepane ring.
Key Differences :

  • Conformational Rigidity : The spiro architecture imposes steric constraints, reducing conformational flexibility compared to the fused furopyrrole system.
  • Functionality: The presence of two nitrogen atoms (vs.

2-Methyl-2,8-diazaspiro[4.5]decan-3-one Dihydrochloride

Structure : A spirocyclic diketopiperazine analog with a tertiary amine and ketone group.
Key Differences :

  • Ionization State : The dihydrochloride salt form enhances water solubility but reduces membrane permeability relative to the neutral carbamate.
  • Reactivity : The ketone moiety offers a site for further chemical modification, whereas the main compound’s carbamate is typically inert under physiological conditions .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Features
tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate Fused furopyrrole ~242.3 N/A Saturated bicyclic ring; tert-butyl carbamate protection
(R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate Dihydrobenzofuran ~279.3 N/A Aromatic character; methoxy substituent enhances polarity
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate Spiro oxazine-diazepane ~256.3 N/A Conformationally rigid; dual nitrogen sites for hydrogen bonding
2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride Spiro diketopiperazine ~294.2 N/A Salt form improves solubility; ketone enables derivatization

Research Findings and Implications

  • Synthetic Accessibility : The main compound’s synthesis likely parallels methods for analogous carbamates, such as tert-butyl protection of amines followed by ring-closing reactions. Suzuki coupling (as in ) may be employed to introduce aryl groups to the furopyrrole scaffold .
  • Stability : The tert-butyl carbamate group is stable under basic conditions but cleavable under acidic conditions, a feature shared across compared compounds.
  • Drug Design Potential: The hexahydrofuropyrrole system offers a versatile scaffold for medicinal chemistry due to its balance of rigidity and flexibility, contrasting with the aromatic dihydrobenzofuran (targeted for CNS drugs) or the polar spiro systems (suited for solubility-driven applications) .

Biological Activity

tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate is a chemical compound with the molecular formula C11H20N2O3C_{11}H_{20}N_{2}O_{3} and a molecular weight of 228.29 g/mol. This compound has garnered interest in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a hexahydro-2H-furo[2,3-c]pyrrol moiety connected to a tert-butyl carbamate group. This structural configuration is significant for its biological interactions.

Property Value
Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
IUPAC Name tert-butyl N-(3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate
CAS Number 479090-77-2

Enzyme Interactions

Research indicates that this compound interacts with various enzymes and proteins. It acts as a protecting group for amino groups in peptide synthesis, which is essential for the controlled modification of peptides and proteins. The compound can form stable complexes with biomolecules, facilitating its use in biochemical applications such as drug development and enzyme inhibition studies .

Antioxidant Properties

The compound has been studied for its antioxidant properties. Similar derivatives have shown significant antioxidant activity in various assays, such as DPPH and FRAP tests. The presence of the furo-pyrrole structure may enhance its reactivity towards free radicals, making it a candidate for further investigation in the context of oxidative stress-related diseases .

Case Studies

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds reveal that this compound exhibits unique biological activities not entirely shared by its analogs.

Compound Biological Activity
tert-Butyl hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylateModerate antifungal activity
tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamateEnhanced enzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling tert-butyl carbamate derivatives with heterocyclic intermediates under controlled conditions. For example, analogous compounds (e.g., tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate) are synthesized via Boc protection of amines at low temperatures (-78°C) in DCM, followed by purification via column chromatography .
  • Key Variables :

  • Temperature : Low temperatures (-78°C) minimize side reactions during Boc protection.
  • Catalysts : Pd(PPh₃)₂Cl₂ and CuI enable cross-coupling reactions in THF for introducing alkynyl groups .
  • Purification : Silica gel chromatography is critical for isolating intermediates (e.g., 90% purity achieved for tert-butyl carbamates in Step 4 of ).

Q. How can the structural integrity of tert-Butyl carbamate derivatives be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.22 ppm for pyrimidine protons in ) verify regiochemistry and Boc group retention.
  • Mass Spectrometry : ESI+ MS (e.g., m/z 469 [M+H]⁺ in Step 5 of ) confirms molecular weight.
  • HPLC : Purity >95% is standard for intermediates in pharmaceutical research .

Q. What stability challenges arise during storage of tert-Butyl carbamates, and how are they mitigated?

  • Stability Data :

ConditionDegradation RateMitigation Strategy
MoistureHighStore under N₂ in desiccants
Light (UV exposure)ModerateAmber glassware, low-temperature
Acidic pHRapidNeutralize with NaHCO₃

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the furopyrrolidine core in cross-coupling reactions?

  • Mechanistic Insights :

  • The fused furopyrrolidine ring introduces steric hindrance, slowing nucleophilic attacks at the carbamate nitrogen.
  • Electron-withdrawing groups (e.g., Cl in 2-chloropyrimidine) enhance electrophilicity at the 4-position, facilitating Suzuki-Miyaura couplings (e.g., with boronic esters in ).
    • Case Study : tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate reacts with 3,3-diethoxyprop-1-yne in THF under Pd catalysis, achieving 85% yield via Sonogashira coupling .

Q. What computational methods are used to predict the bioactivity of tert-Butyl carbamate derivatives?

  • In Silico Approaches :

  • Docking Studies : PyMOL and AutoDock assess binding affinity to targets like kinases or GPCRs.
  • ADMET Prediction : SwissADME evaluates logP (2.1–3.5 for related compounds) and bioavailability .
    • Experimental Validation : Analogues (e.g., tert-butyl (3-hydroxy-3-phenylpropyl)carbamate) show moderate inhibition of CYP450 enzymes (IC₅₀ = 12 µM) in hepatic microsomes .

Q. How are conflicting data on reaction yields resolved in multi-step syntheses?

  • Troubleshooting Framework :

IssueRoot CauseSolution
Low yield in Step 3Incomplete Boc removalOptimize TFA/DCM ratio (1:4 v/v)
Impurities in Step 5Residual Pd catalystsWash with EDTA solution
  • Case Example : tert-Butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate purity improved from 75% to 92% by adding a brine wash .

Q. What strategies enable selective functionalization of the carbamate group without disrupting the furopyrrolidine ring?

  • Selective Protection/Deprotection :

  • Boc Group Stability : Resists hydrolysis at pH 7–9 but cleaves under strong acids (HCl/EtOAc, pH 5) .
  • Orthogonal Protection : Use Fmoc for temporary protection during solid-phase peptide synthesis .

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